molecular formula C20H15ClN4O4 B2375334 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione CAS No. 1251626-64-8

1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione

Cat. No. B2375334
CAS RN: 1251626-64-8
M. Wt: 410.81
InChI Key: VTWPXVAYNNMESV-UHFFFAOYSA-N
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Description

1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione is a useful research compound. Its molecular formula is C20H15ClN4O4 and its molecular weight is 410.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis and base-catalyzed ring transformation of related compounds, including the formation of thiazol-2(3H)-one derivatives, have been studied (Sápi et al., 1997).
  • Compounds with structural similarities, such as pyrazolines and oxadiazoles, have been synthesized and characterized, revealing insights into their chemical properties (Mahmoud et al., 2012).

Spectroscopic Analysis

  • Spectroscopic analyses, including FT-IR and NMR, have been conducted on related oxadiazole derivatives to understand their structural properties (Al-Tamimi et al., 2018).

Molecular Structure and Docking Studies

  • Molecular docking studies and structure analysis of similar compounds, such as pyrazolines and oxadiazoles, provide insights into potential biological applications and interactions with biological targets (Viji et al., 2020).

Antimicrobial and Anticancer Potential

  • Novel oxadiazole derivatives have shown promising antimicrobial and anticancer activities, suggesting potential therapeutic applications (Rai et al., 2009).
  • Related compounds have been synthesized and evaluated for antidepressant activities, indicating potential applications in pharmacology (Palaska et al., 2001).

properties

IUPAC Name

1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(2-methoxyphenyl)pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O4/c1-28-16-5-3-2-4-15(16)25-11-10-24(19(26)20(25)27)12-17-22-18(23-29-17)13-6-8-14(21)9-7-13/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWPXVAYNNMESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione

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